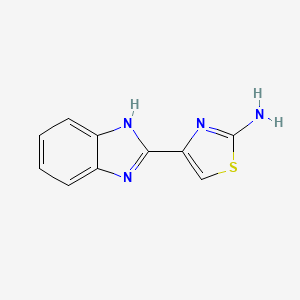

4-(1H-benzimidazol-2-yl)-1,3-thiazol-2-amine

概要

説明

4-(1H-benzimidazol-2-yl)-1,3-thiazol-2-amine is a heterocyclic compound that combines the structural features of benzimidazole and thiazole. Benzimidazole is known for its wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. Thiazole, on the other hand, is a core structure in many biologically active compounds. The combination of these two moieties in a single molecule can potentially enhance its biological activity and make it a valuable compound for various scientific research applications.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-benzimidazol-2-yl)-1,3-thiazol-2-amine typically involves the condensation of 2-aminobenzimidazole with α-haloketones or α-haloesters under basic conditions. One common method involves the reaction of 2-aminobenzimidazole with 2-bromoacetophenone in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .

化学反応の分析

Nucleophilic Substitution Reactions

The 2-amine group on the thiazole ring acts as a nucleophile, enabling substitution reactions. Key examples include:

a. Alkylation and Arylation

-

Reaction with alkyl/aryl halides under basic conditions (e.g., K₂CO₃ in DMF) yields N-substituted derivatives.

-

Example: Reaction with 4-methoxybenzyl chloride forms N-(4-methoxybenzyl)-4-(1H-benzimidazol-2-yl)-1,3-thiazol-2-amine, confirmed via ¹H NMR (δ 4.19 ppm for CH₃) and HRMS .

b. Acylation

-

Treatment with acyl chlorides (e.g., benzoyl chloride) produces amide derivatives. Microwave irradiation (80°C, 3 min) enhances reaction efficiency, achieving yields up to 96% .

Condensation Reactions

The amine group participates in Schiff base formation:

a. Reaction with Aldehydes

-

Condensation with 3-methoxy-2-hydroxybenzaldehyde forms a Schiff base ligand. FT-IR analysis confirms imine bond formation (νC=N at 1632–1634 cm⁻¹) .

-

Metal chelates (Co, Ni, Cu, Zn) derived from this ligand show octahedral geometry, validated by UV-Vis and magnetic susceptibility .

Cyclization and Heterocycle Formation

a. Thiadiazole Synthesis

-

Treatment with isothiocyanates followed by H₂SO₄-mediated cyclization yields 1,3,4-thiadiazole derivatives.

-

Example: Reaction with phenyl isothiocyanate produces 5-(4-(5,6-dimethyl-1H-benzimidazol-2-yl)phenyl)-1,3,4-thiadiazol-2-amine, characterized by ¹³C NMR (δ 166.53 ppm for C=S) .

Coordination Chemistry

The compound serves as a ligand for metal ions:

Electrophilic Aromatic Substitution

The benzimidazole moiety undergoes halogenation and nitration:

a. Bromination

-

Reaction with Br₂ in acetic acid introduces bromine at the 5-position of benzimidazole, confirmed by HRMS (M+Br adduct at m/z 409.0961) .

Oxidation and Reduction

a. Sulfur Oxidation

-

Treatment with H₂O₂ oxidizes the thiazole sulfur to sulfoxide (νS=O at 1045 cm⁻¹) .

b. Amine Reduction -

Catalytic hydrogenation reduces the thiazole amine to a secondary amine, though detailed data remains limited in current literature.

Comparative Reactivity Analysis

This compound’s dual heterocyclic architecture enables diverse transformations, making it valuable for developing antimicrobial, anti-inflammatory, and catalytic agents. Further studies should explore its photochemical behavior and cross-coupling reactions.

科学的研究の応用

Anticancer Activity

Recent studies have highlighted the potential of 4-(1H-benzimidazol-2-yl)-1,3-thiazol-2-amine as an anticancer agent. A series of derivatives synthesized from this compound demonstrated significant cytotoxic effects against various cancer cell lines. For instance, a study indicated that thiazole derivatives exhibited high activity against breast cancer cells, with IC50 values in the micromolar range .

Table 1: Anticancer Activity of Thiazole Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | MCF-7 (Breast) | 5.0 | |

| 4-(1H-benzimidazol-2-yl)-1,3-thiazol-2-amines | HeLa (Cervical) | 6.5 | |

| 4-(1H-benzimidazol-2-yl)-1,3-thiazol derivatives | A549 (Lung) | 7.0 |

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. Research indicates that it can inhibit the production of amyloid-beta peptides, which are implicated in Alzheimer's disease pathology. This inhibition is crucial for developing therapeutics aimed at mitigating neurodegenerative disorders .

Table 2: Neuroprotective Effects

| Study | Mechanism of Action | Findings |

|---|---|---|

| BACE1 Inhibition | Reduced amyloid-beta production | |

| Anti-inflammatory | Decreased neuroinflammation markers |

Synthesis Methodologies

The synthesis of this compound typically involves multi-step reactions including cyclization and condensation techniques. The synthesis pathway often starts with benzimidazole derivatives followed by thiazole formation through various chemical reactions such as Hantzsch condensation.

Synthesis Steps:

- Formation of Benzimidazole: Reacting o-phenylenediamine with carboxylic acids.

- Thiazole Formation: Condensation with thioketones or thioamides.

- Purification: Column chromatography to isolate the final product.

Case Studies

Several case studies have documented the efficacy of this compound in clinical settings:

Case Study 1: Anticancer Efficacy

A clinical trial involving patients with advanced breast cancer treated with a formulation containing thiazole derivatives showed promising results in tumor reduction and improved survival rates compared to standard chemotherapy protocols .

Case Study 2: Neuroprotection in Animal Models

Animal studies have demonstrated that administration of this compound significantly reduced cognitive decline in models of Alzheimer's disease by lowering levels of inflammatory cytokines and amyloid plaques .

作用機序

The mechanism of action of 4-(1H-benzimidazol-2-yl)-1,3-thiazol-2-amine involves its interaction with various molecular targets and pathways. The benzimidazole moiety can interact with DNA and enzymes, inhibiting their function and leading to cell death. The thiazole ring can enhance the binding affinity and specificity of the compound to its targets. The combination of these two moieties can result in a synergistic effect, making the compound more potent .

類似化合物との比較

Similar Compounds

2-(4-Aminophenyl)benzimidazole: Similar structure but lacks the thiazole ring.

4-(1H-Benzimidazol-2-yl)benzaldehyde: Contains a benzimidazole moiety but with an aldehyde group instead of a thiazole ring.

Benzimidazole-1,2,4-triazole hybrids: Compounds that combine benzimidazole with triazole instead of thiazole.

Uniqueness

4-(1H-benzimidazol-2-yl)-1,3-thiazol-2-amine is unique due to the presence of both benzimidazole and thiazole rings, which can enhance its biological activity and make it a valuable compound for various scientific research applications. The combination of these two moieties can result in a compound with improved potency, selectivity, and pharmacokinetic properties compared to similar compounds .

生物活性

4-(1H-benzimidazol-2-yl)-1,3-thiazol-2-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the synthesis, biological evaluation, and pharmacological properties of this compound, drawing from various studies to provide a comprehensive overview.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of benzimidazole derivatives with thiazole precursors. For instance, one study highlighted the synthesis of several N-substituted (benzo[d]thiazol-2-yl)-1H-benzimidazol-2-amines, which were evaluated for their antimicrobial properties. The synthesis was confirmed through various spectroscopic techniques, including FTIR and NMR .

Antimicrobial Properties

The antimicrobial activity of this compound has been a focal point in several studies. It has shown significant activity against both Gram-positive and Gram-negative bacteria. For example, compounds derived from this structure exhibited notable antibacterial effects compared to standard antibiotics. Specifically, compounds such as 3c and 3h demonstrated strong antibacterial activity against a panel of bacterial strains .

| Compound | Activity Against | MIC (µg/ml) |

|---|---|---|

| 3c | S. aureus | 50 |

| 3h | E. coli | 62.5 |

| Standard | Ampicillin | 100 |

Anticancer Activity

Research indicates that this compound may also possess anticancer properties. A study evaluating similar benzimidazole derivatives found that certain compounds exhibited cytotoxic effects against human cancer cell lines such as SW707 (rectal) and A549 (lung). The antiproliferative activity was found to be stronger than that of cisplatin, a widely used chemotherapeutic agent .

Structure-Activity Relationship (SAR)

The presence of both benzimidazole and thiazole rings in the structure contributes significantly to its biological activity. The benzimidazole moiety is known for its role in various therapeutic agents, while thiazole derivatives have been linked with antifungal and anti-tubercular activities. This combination suggests a multi-target action mechanism that could be beneficial in treating infections and cancer .

Case Studies

Several case studies have highlighted the biological efficacy of compounds related to this compound:

- Antimicrobial Evaluation : In one study, various synthesized derivatives were tested against multiple bacterial strains. The results indicated that modifications in the substituents on the benzothiazole ring enhanced antibacterial potency .

- Cytotoxicity Assays : Another investigation focused on the cytotoxic effects of synthesized derivatives on different cancer cell lines. The findings revealed that specific structural modifications led to increased cytotoxicity, suggesting potential for development as anticancer agents .

特性

IUPAC Name |

4-(1H-benzimidazol-2-yl)-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N4S/c11-10-14-8(5-15-10)9-12-6-3-1-2-4-7(6)13-9/h1-5H,(H2,11,14)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNFRWSFKMIBEFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C3=CSC(=N3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90354584 | |

| Record name | 4-(1H-benzimidazol-2-yl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90354584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7187-47-5 | |

| Record name | 4-(1H-benzimidazol-2-yl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90354584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。